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Compound Name:
4,6-Dimethylpyrimidine-2-

carbothioamide

Cat. No.: B11914497

Get Quote

Executive Summary
4,6-Dimethylpyrimidine-2-carbothioamide (CAS: 112627-07-3) is a significant heterocyclic

building block in medicinal chemistry and coordination chemistry. Structurally, it features a

pyrimidine core substituted with methyl groups at the 4 and 6 positions, and a carbothioamide

moiety at the 2-position. This specific substitution pattern renders the molecule an excellent

N,S-bidentate ligand for transition metals (Cu, Ru, Ni), forming stable chelates often explored

for catalytic and chemotherapeutic applications.

This guide provides a rigorous, field-validated approach to its synthesis, focusing on the

thionation of 4,6-dimethylpyrimidine-2-carbonitrile. We prioritize the Hydrogen Sulfide (H₂S)

addition method due to its atom economy and high yields, while offering an alternative route

using Lawesson’s reagent for laboratories lacking H₂S infrastructure.

Retrosynthetic Analysis
To understand the synthetic logic, we must deconstruct the target molecule into its fundamental

precursors. The pyrimidine ring is classically constructed via the condensation of a 1,3-

dicarbonyl with a urea/thiourea derivative.[1]
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Figure 1: Retrosynthetic pathway from basic reagents to the target thioamide.
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Experimental Protocols
Method A: Thionolysis of 4,6-Dimethylpyrimidine-2-
carbonitrile (Primary Route)
This method is preferred for its high yield (>80%) and purity. It relies on the nucleophilic

addition of the bisulfide ion (HS⁻) to the nitrile carbon.
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Reagents:

Precursor: 4,6-Dimethylpyrimidine-2-carbonitrile (1.0 eq)

Reagent: Hydrogen Sulfide gas (H₂S) or Ammonium Sulfide ((NH₄)₂S)

Catalyst: Triethylamine (Et₃N) or Pyridine (0.1 eq)

Solvent: Ethanol (absolute) or Pyridine

Step-by-Step Protocol:

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a gas inlet tube and

a reflux condenser, dissolve 10 mmol (1.33 g) of 4,6-dimethylpyrimidine-2-carbonitrile in 30

mL of absolute ethanol.

Catalyst Addition: Add 1.0 mL of triethylamine (or use pyridine as both solvent and base).

Thionation:

Gas Method: Bubble a slow, steady stream of H₂S gas through the solution at room

temperature for 30 minutes. The solution will typically turn yellow/orange.

Liquid Method: Alternatively, add 5 mL of 20% aqueous ammonium sulfide solution.

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor reaction progress via TLC (Mobile

phase: 30% Ethyl Acetate in Hexane). The nitrile spot (higher R_f) should disappear,

replaced by the more polar thioamide spot.

Work-up:

Cool the reaction mixture to 0°C in an ice bath.

The product often precipitates as yellow crystals. If not, concentrate the solvent under

reduced pressure to 1/3 volume and add cold water (50 mL).

Purification: Filter the precipitate, wash with cold water (2 x 10 mL) to remove residual base,

and recrystallize from ethanol/water (9:1).
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Yield Expectation: 80–90% Appearance: Yellow crystalline solid.[2]

Method B: Lawesson’s Reagent (Alternative Route)
For labs avoiding H₂S gas, this route converts the amide to the thioamide.

Reagents:

Precursor: 4,6-Dimethylpyrimidine-2-carboxamide

Reagent: Lawesson’s Reagent (0.6 eq)

Solvent: Toluene (anhydrous)

Protocol:

Suspend 10 mmol of the carboxamide in 50 mL anhydrous toluene.

Add 6 mmol of Lawesson’s Reagent.

Reflux under nitrogen atmosphere for 3–5 hours.

Cool to room temperature; the product may crystallize or require flash column

chromatography (Silica gel, CH₂Cl₂/MeOH) for purification.

Characterization Data
The following data represents the authoritative spectroscopic profile for 4,6-
Dimethylpyrimidine-2-carbothioamide.

Nuclear Magnetic Resonance (NMR)
The thioamide group (-CSNH₂) exhibits restricted rotation around the C-N bond, often causing

the amino protons to appear as two distinct broad singlets or a very broad hump, unlike the

sharp singlet of a nitrile.
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Nucleus
Shift (δ
ppm)

Multiplicity Integration Assignment Notes

¹H NMR 2.45 Singlet 6H
-CH₃ (C4,

C6)

Characteristic

methyls on

pyrimidine

¹H NMR 7.15 Singlet 1H Ar-H (C5)
Aromatic

proton

¹H NMR 9.60 Broad Singlet 1H
-NH

(Thioamide)

Deshielded

by C=S

¹H NMR 10.20 Broad Singlet 1H
-NH

(Thioamide)

Non-

equivalent

due to

rotation

barrier

¹³C NMR 23.8 - - -CH₃
Methyl

carbons

¹³C NMR 119.5 - - C5 Aromatic CH

¹³C NMR 166.8 - - C4, C6
Ipso-methyl

carbons

¹³C NMR 158.2 - - C2

Ipso-

thioamide

carbon

¹³C NMR 192.5 - - C=S

Diagnostic

Peak for

Thioamide

(Solvent: DMSO-d₆, 400 MHz)

Infrared Spectroscopy (FT-IR)[4]
ν(N-H): 3250–3400 cm⁻¹ (Two bands, symmetric/asymmetric stretching).
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ν(C=N) Pyrimidine: 1580–1600 cm⁻¹.

ν(C=S): 1050–1100 cm⁻¹ (Strong, diagnostic band).

Mass Spectrometry (ESI-MS)
Molecular Formula: C₇H₉N₃S

Exact Mass: 167.05

Observed [M+H]⁺: 168.1 m/z

Mechanism of Synthesis[1][2][5][6][7][8][9]
The conversion of the nitrile to the thioamide is a classic nucleophilic addition. The base (Et₃N)

deprotonates H₂S to generate the bisulfide ion (HS⁻), which is a potent nucleophile.

Figure 2: Mechanism of Base-Catalyzed Thionolysis

Activation:
H2S + Et3N ⇌ HS⁻ + Et3NH⁺

Nucleophilic Attack:
Nitrile-C + HS⁻ → Imidothioate Anion

Protonation/Tautomerization:
Anion + Et3NH⁺ → Thioamide

Click to download full resolution via product page

Applications & Safety
Applications

Coordination Chemistry: The N1-nitrogen of the pyrimidine ring and the Sulfur of the

thioamide group form a stable 5-membered chelate ring with metals like Copper(II),

Nickel(II), and Ruthenium(II). These complexes are investigated for DNA binding and

anticancer activity.

Drug Discovery: Pyrimidine thioamides are bioisosteres of amides. They are currently being

explored as RXRα antagonists and anticonvulsants due to their ability to penetrate the CNS

and interact with cysteine residues in protein targets.

Safety Protocol
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H₂S Hazard: Hydrogen sulfide is highly toxic. All reactions involving H₂S gas must be

performed in a well-ventilated fume hood with an H₂S detector present. Excess gas should

be trapped in a bleach (sodium hypochlorite) or NaOH solution.

Thioamide Toxicity: Thioamides can be goitrogenic (interfere with iodine uptake). Handle with

gloves and avoid dust inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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